![molecular formula C10H11N3O B1416203 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine CAS No. 932742-86-4](/img/structure/B1416203.png)
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine
Overview
Description
“4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine” is a chemical compound with the molecular formula C10H11N3O. It’s a structurally diverse compound bearing the 1,2,4-oxadiazole motif .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives like “4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine” can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
Scientific Research Applications
Anticancer Research
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine: has shown promise in anticancer research due to its involvement in the synthesis of oxadiazole derivatives . These derivatives have been evaluated for their potential as anticancer agents, with studies indicating their effectiveness against various cancer cell lines. The compound’s role in the synthesis of these derivatives is crucial for developing new medications that target specific cancer types.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its pharmacological properties. Oxadiazoles, including those derived from 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine, are known for a wide range of biological activities . They serve as key intermediates in the design and development of new drugs with potential applications in treating diseases such as diabetes, viral infections, and inflammation.
Agriculture
The oxadiazole ring, which is part of the compound’s structure, is significant in the development of new fungicides . Research in agriculture has explored the use of oxadiazole derivatives as protective agents against various plant pathogens, contributing to the enhancement of crop protection and yield.
Material Science
In material science, the compound’s derivatives are explored for their high-energy properties and potential use in energetic materials . These materials are of interest for various applications, including as propellants and explosives, where controlled energy release is required.
Environmental Science
Environmental science research has investigated the compound for its benign decomposition products . The derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine release nitrogen gas, which is harmless to the environment, making them environmentally friendly options for various applications.
Analytical Chemistry
This compound is also relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical methods . Its well-defined structure and properties allow for its use in the calibration of instruments and the validation of analytical techniques.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities, including anticancer and anti-infective properties .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their versatile heterocyclic scaffold .
Biochemical Pathways
Oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (18921 g/mol) and its predicted LogP value (1.92) suggest that it may have favorable absorption and distribution characteristics.
Result of Action
Compounds with the 1,2,4-oxadiazole core have been reported to exhibit anticancer and anti-infective activities , suggesting that they may induce cell death or inhibit the growth of certain types of cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendation at room temperature . Additionally, its solubility in water (964.1 mg/L at 25°C) suggests that it may be more effective in aqueous environments.
properties
IUPAC Name |
[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDWUOSWUXAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650987 | |
Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
932742-86-4 | |
Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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